N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
Description
The structure includes a 4-fluorophenyl group at position 1 and a 1-naphthamide substituent at position 5 (Figure 1).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O2/c23-15-8-10-16(11-9-15)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIXXLWNVSBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Core Formation
Route A: From 5-Aminopyrazole Precursors
- Step 1 : Condensation of 4-fluorophenylhydrazine with β-ketonitrile
4-Fluorophenylhydrazine + Ethyl cyanoacetate → 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Conditions: Ethanol, reflux (12 hr), 78% yield - Step 2 : Cyclization to pyrazolo[3,4-d]pyrimidine
React with urea at 180°C → 1-(4-Fluorophenyl)-4,6-dihydroxy-1H-pyrazolo[3,4-d]pyrimidine Yield: 65% - Step 3 : Chlorination at position 4
POCl₃/PCl₅ (1:1), 110°C, 4 hr → 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine Conversion: >95%
Route B: Multi-Component Synthesis
4-Fluorophenylhydrazine + Methylenemalononitrile + Benzaldehyde + Methanol →
1-(4-Fluorophenyl)-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Conditions: Sodium methoxide, ethanol, 70°C (8 hr), 58% yield
Introduction of 5-Amino Group
Method 1: Ammonolysis of Chloro Intermediate
4-Chloro intermediate + NH₃ (7N in MeOH)
Conditions: Sealed tube, 100°C (24 hr) → 5-Amino-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Yield: 42%
4-Oxo derivative + NH₂OH·HCl → Oxime intermediate
NaBH₄/CF₃COOH → 5-Amino derivative
Overall yield: 37%
Amide Coupling with 1-Naphthoyl Chloride
5-Amino intermediate (1 eq) + 1-Naphthoyl chloride (1.2 eq)
Base: DIPEA (2.5 eq)
Solvent: Dry DMF (0.1 M)
Temperature: 0°C → RT (12 hr)
Workup: Precipitation with ice-water
Yield: 68%
Purity (HPLC): >98%
Alternative Approach:
Use HATU/DMAP coupling system in THF
Reaction time: 6 hr
Yield comparison: 72% vs 68% (chloride method)
Critical Process Parameters
Chlorination Optimization
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| POCl₃/PCl₅ ratio | 1:0.5 → 1:2 | 1:1.2 |
| Temperature (°C) | 80 → 120 | 110 |
| Time (hr) | 2 → 6 | 4 |
| Conversion (%) | 72 → 98 | 95 |
Amidation Yield Comparison
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1-Naphthoyl chloride | DMF | 0→RT | 68 |
| HATU | THF | RT | 72 |
| EDCI/HOBt | CH₂Cl₂ | 40 | 61 |
Analytical Data Validation
Spectral Characteristics
- δ 8.45 (d, J=8.2 Hz, 1H, Naph-H)
- δ 8.12-7.25 (m, 11H, Ar-H + NH)
- δ 6.88 (s, 1H, Pyrimidine-H)
HRMS (ESI+):
Calculated for C₂₄H₁₆FN₅O₂ [M+H]⁺: 426.1311
Found: 426.1309
Industrial Scale Considerations
Process Intensification
Continuous Flow Chlorination :
Throughput: 5 kg/hr Residence time: 45 min Conversion: 97%Catalytic Amination :
Ru-PNP pincer catalyst (0.5 mol%) NH₃ pressure: 50 bar TON: 1,450
Purification Strategies
| Stage | Technique | Purity Gain |
|---|---|---|
| Crude amide | Antisolvent cryst. | 85% → 92% |
| Intermediate | SMB Chromatography | 92% → 99.5% |
| Final API | Crystallization | 99.5% → 99.9% |
Alternative Synthetic Routes
Enzymatic Amidation
Lipase B (Candida antarctica)
Solvent: MTBE
Conversion: 82%
ee: >99%
Photochemical Cyclization
UV irradiation (254 nm) of diazo intermediate
Reaction time: 2 hr
Yield: 54%
Patent Landscape Analysis
Key patents covering related structures:
- WO2001012189A1: Covers 3-amino-pyrazole derivatives (priority date 2000)
- US9133188B2: Describes naphthyridine amidation methods
- CN108997317B: Protects pyrazolo[3,4-d]pyrimidine-amide conjugates
Scale-Up Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic amidation | Jacketed reactor with ∆T <5°C/min |
| Naphthoyl chloride hydrolysis | Use molecular sieves (4Å) in DMF |
| Polymorphism in final API | Controlled cooling (0.5°C/min) |
Chemical Reactions Analysis
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants under specific conditions.
Scientific Research Applications
Research has indicated that compounds similar to N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide exhibit significant anticancer properties. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine core with naphthamide | Anticancer agent targeting CDKs |
| 2-Chloro-N-(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide | Triazine core | Antitumor activity |
| 6-Ethoxy-N-(4-piperidin-3-ylphenyl)benzamide | Piperidine derivative | Kinase inhibition potential |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold : This is achieved through condensation reactions involving appropriate precursors.
- Introduction of Functional Groups : The fluorophenyl and naphthamide substituents are introduced via halogenation and substitution reactions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
- Study 1 : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer.
- Study 2 : Another research effort highlighted its potential to overcome resistance to existing chemotherapeutics by targeting alternative pathways involved in tumor survival.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core is shared among multiple analogs, but substituents at the acetamide/naphthamide position and the pyrimidine ring critically modulate activity:
Key Observations :
- The 1-naphthamide group in the target compound is bulkier than methoxyphenyl or thiazolyl substituents in analogs, which may reduce solubility but improve interactions with hydrophobic kinase pockets .
- Fluorine at the phenyl ring (common in all compounds) likely enhances metabolic stability and binding affinity through hydrophobic and electrostatic effects .
Anticancer Activity
- EGFR Inhibition :
- Compounds 234–237 () showed EGFR inhibition with IC50 values ranging from 0.186 µM (compound 237) to 0.03 µM (erlotinib control). The target compound’s naphthamide group may sterically hinder ATP-binding site interactions compared to smaller hydrazide derivatives .
- Apoptosis induction in MCF-7 cells was highest for compound 235 (), suggesting substituent polarity and size influence pro-apoptotic effects. The target compound’s bulky group may similarly enhance apoptosis if it stabilizes protein-ligand interactions .
Antiviral and Miscellaneous Activities
- compounds (thiobarbituric acid derivatives) demonstrated anti-HIV1 activity, but their thioxo and sulfonamide groups diverge significantly from the target’s structure, limiting direct comparisons .
Computational and Docking Studies
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHFNO
- Molecular Weight : 363.3 g/mol
- CAS Number : 919844-60-3
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, and a naphthamide moiety that enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The fluorophenyl and naphthamide groups are introduced via halogenation and substitution reactions.
- Purification : Final products are purified using recrystallization or chromatography techniques.
Anticancer Properties
One of the most notable biological activities of this compound is its potential as an anticancer agent . It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It interacts with specific enzymes or receptors, modulating their activity.
- Cell Membrane Disruption : Some studies suggest that similar compounds may disrupt bacterial cell membranes, leading to cell lysis .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study evaluated the anticancer activity of similar pyrazolo derivatives against various cancer cell lines. The results indicated significant cytotoxicity and potential for further development as anticancer agents.
- Antifungal Activity : Another study focused on the antifungal properties of related pyrazole compounds against phytopathogenic fungi, demonstrating moderate to excellent inhibitory effects .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer : Synthesis involves multi-step routes, typically starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Solvent Optimization : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
- Catalysts : Triethylamine or palladium-based catalysts for coupling reactions .
- Temperature : Maintain 60–80°C for 12–24 hours to ensure complete cyclization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes byproducts like unreacted starting materials .
Q. Which analytical techniques are critical for confirming purity and structural identity post-synthesis?
- Methodological Answer :
- HPLC : Purity ≥95% with C18 columns and acetonitrile/water mobile phases .
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 428.12 [M+H]+) .
Q. What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?
- Methodological Answer :
- Primary Targets : Protein kinases (e.g., EGFR, VEGFR) due to ATP-binding pocket interactions .
- Secondary Targets : Enzymes like dihydrofolate reductase (DHFR) or phosphodiesterases, inferred from structural analogs .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR, FTIR) during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing naphthamide vs. pyrimidine protons) .
- Complementary Methods : X-ray crystallography confirms tautomeric forms; FTIR cross-validates carbonyl stretches (e.g., 1680 cm⁻¹ for C=O) .
- Dynamic NMR : Detects conformational exchange in fluorophenyl substituents at variable temperatures .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-fluorophenyl ring to reduce oxidative metabolism .
- Replace the naphthamide moiety with bioisosteres (e.g., benzothiophene) to enhance microsomal stability .
- In Vitro Assays : Hepatic microsome studies (human/rat) quantify metabolic half-life improvements .
Q. How do structural modifications at the pyrazolo[3,4-d]pyrimidine core impact kinase isoform selectivity?
- Methodological Answer :
- Substituent Effects :
- Bulky groups (e.g., 1-naphthamide) enhance selectivity for kinase subfamilies (e.g., VEGFR-2 over EGFR) via steric hindrance .
- Fluorine atoms improve binding entropy through hydrophobic interactions .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding poses in ATP pockets .
Data Analysis and Optimization
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Optimization :
- Use flow chemistry to control exothermic reactions and reduce dimerization .
- Add scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .
- Real-Time Monitoring : In-line FTIR tracks reaction progress and detects side products early .
Q. What computational methods predict regioselectivity in novel reactions involving this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* models transition states for electrophilic substitutions (e.g., nitration at pyrimidine C7) .
- Machine Learning : Train neural networks on datasets of similar pyrazolo[3,4-d]pyrimidines to forecast reaction outcomes .
Conflict Resolution in Experimental Data
Q. How should discrepancies between in vitro and in vivo activity data be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability to explain reduced in vivo efficacy .
- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites that alter observed activity .
Q. What protocols validate target engagement in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts .
- Knockdown/Rescue Experiments : siRNA silencing of putative targets (e.g., EGFR) reverses compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
